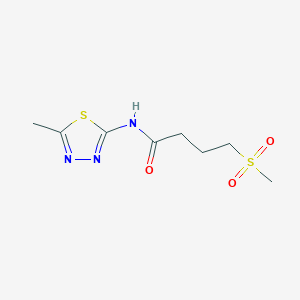![molecular formula C15H21FN2O3S B7629046 1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one](/img/structure/B7629046.png)
1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one, also known as FUBPB22, is a synthetic cannabinoid that is classified as a designer drug. It is a potent agonist of the cannabinoid receptors, and its chemical structure is similar to that of other synthetic cannabinoids such as JWH-018 and AM-2201. FUBPB22 has gained popularity among recreational drug users due to its psychoactive effects, but it also has potential applications in scientific research.
作用機序
1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one acts as an agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Activation of these receptors leads to the modulation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinases. These signaling pathways ultimately lead to the physiological effects of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one, such as pain relief and altered mood.
Biochemical and Physiological Effects
1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. It has also been shown to reduce inflammation and oxidative stress, which may have implications for the treatment of various diseases.
実験室実験の利点と制限
One advantage of using 1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one in lab experiments is its potency and selectivity for the CB1 and CB2 receptors, which allows for precise manipulation of the endocannabinoid system. However, its use is limited by its status as a designer drug, which makes it difficult to obtain and may raise ethical concerns.
将来の方向性
There are several potential future directions for research on 1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one, including:
1. Investigation of its effects on the immune system and inflammation.
2. Development of novel synthetic cannabinoids based on the structure of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one.
3. Study of its potential as a therapeutic agent for the treatment of pain and other conditions.
4. Examination of its long-term effects on the brain and behavior.
5. Investigation of its interactions with other drugs and chemicals.
In conclusion, 1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one is a synthetic cannabinoid that has potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. There are several potential future directions for research on 1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one, which may lead to new insights into the endocannabinoid system and its role in various physiological processes.
合成法
The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one involves the reaction of 4-(2-fluorophenyl)piperazine with 4-methylsulfonylbutanone in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure 1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one.
科学的研究の応用
1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one has been used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to bind to both CB1 and CB2 receptors, which are involved in pain sensation, appetite regulation, and immune function. 1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one has also been used to investigate the effects of synthetic cannabinoids on the brain and behavior.
特性
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-22(20,21)12-4-7-15(19)18-10-8-17(9-11-18)14-6-3-2-5-13(14)16/h2-3,5-6H,4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWDHXGWVMIIQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCC(=O)N1CCN(CC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid](/img/structure/B7628965.png)

![2-Chloro-5-[(4-oxo-4-phenylbutanoyl)amino]benzoic acid](/img/structure/B7628974.png)
![1-(2,6-Dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea](/img/structure/B7628983.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzamide](/img/structure/B7628992.png)
![Ethyl 3-(2-methoxy-2-oxoethyl)-4-oxothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7629009.png)
![3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7629017.png)


![8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7629037.png)



